molecular formula C10H8N2OS B2715689 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone CAS No. 383147-02-2

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone

Cat. No.: B2715689
CAS No.: 383147-02-2
M. Wt: 204.25
InChI Key: UCSRGSZNLJYPSP-UHFFFAOYSA-N
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Description

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring fused with a pyridine ring.

Preparation Methods

The synthesis of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone typically involves the condensation of 2-aminopyridine with a thioamide under specific reaction conditions. One common method includes the use of ethanol as a solvent and triethylamine as a base, which facilitates the formation of the thiazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-2-yl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSRGSZNLJYPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320641
Record name 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-02-2
Record name 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound prepared in Example 357 (2.5 g) was dissolved in 80 mL of dichloromethane and manganese (IV) oxide (21 g) was added stirred overnight at room temperature. The reaction mixture was filtered through a plug of Celite (trade mark), washed with dichloromethane, and concentrated under reduced pressure to afford the title compound (2.35 g) having the following physical data. 1H NMR (CDCl3): δ 8.64 (d, J=4.5 Hz, 1H), 8.39 (s, 1H), 8.22 (d, J=7.9 Hz, 1H), 7.83 (m, 1H), 7.39 (m, 1H), 2.62 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step Two

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